UCM 549 Exhibits Superior MT2 Inverse Agonist Potency Compared to Structurally Related Analogs and Standard Antagonists
In the GTPγS functional assay using human cloned MT2 receptors expressed in NIH3T3 cells, UCM 549 (compound 4b) demonstrates a relative intrinsic activity (IAr) of -0.55 ± 0.08, signifying robust inverse agonism [1]. By contrast, the 8-H analog 4a (lacking the 8-methoxy substituent) exhibits an IAr of -0.32 ± 0.07, while the propionamide (4c) and butyramide (4d) derivatives—despite higher MT2 binding affinities—display markedly reduced inverse agonist activity with IAr values of -0.15 ± 0.08 and -0.17 ± 0.05, respectively [1]. The widely used MT2 antagonist luzindole functions as a neutral antagonist (IAr ≈ 0) under identical assay conditions .
| Evidence Dimension | MT2 Receptor Inverse Agonist Efficacy (Relative Intrinsic Activity, IAr) |
|---|---|
| Target Compound Data | IAr = -0.55 ± 0.08 |
| Comparator Or Baseline | Compound 4a (8-H analog): IAr = -0.32 ± 0.07; Compound 4c (propionamide): IAr = -0.15 ± 0.08; Compound 4d (butyramide): IAr = -0.17 ± 0.05; Luzindole: IAr ≈ 0 (neutral antagonist) |
| Quantified Difference | UCM 549 IAr is 1.7-fold more negative than 4a; 3.7-fold more negative than 4c; 3.2-fold more negative than 4d; Luzindole shows no inverse agonism |
| Conditions | [35S]GTPγS binding assay; human cloned MT2 receptor expressed in NIH3T3 rat fibroblast cells; relative to melatonin (IAr = 1.0) |
Why This Matters
For studies investigating constitutive MT2 receptor activity or ligand-directed signaling bias, UCM 549 provides the strongest inverse agonist signal among the dibenzocycloheptene series, enabling clearer discrimination of receptor states.
- [1] Lucini V, Pannacci M, Scaglione F, et al. Tricyclic Alkylamides as Melatonin Receptor Ligands with Antagonist or Inverse Agonist Activity. J Med Chem. 2004;47(17):4202-4213. doi:10.1021/jm040768k View Source
